molecular formula C10H14FNO2 B1438571 [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine CAS No. 1039873-12-5

[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine

Cat. No. B1438571
CAS RN: 1039873-12-5
M. Wt: 199.22 g/mol
InChI Key: CNHJHPYOVJOBHC-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine (abbreviated as FMME) is an organic compound belonging to the class of phenylmethanamines. It is a colorless, crystalline solid that is soluble in most organic solvents and is used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals. FMME is a common intermediate in the synthesis of various drugs, including antidepressants, antihistamines, and anesthetics. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Fluorinated Compounds: Research on the practical synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluorinated compounds in manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of efficient synthesis methods for these compounds is crucial for their application in large-scale production, emphasizing the relevance of fluorinated compounds in pharmaceutical manufacturing and organic chemistry (Qiu et al., 2009).

Diagnostic and Therapeutic Applications

  • Molecular Imaging: Fluorinated compounds, like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), play a significant role in positron emission tomography (PET) imaging for studying diseases such as Parkinson’s. These compounds allow for the non-invasive monitoring of disease progression and the evaluation of therapeutic interventions, demonstrating the critical role of fluorinated molecules in diagnostic imaging and neuroscience (Kumakura & Cumming, 2009).

Potential Anticancer Applications

  • Anticancer Activity of Fluorinated Compounds: Research into copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline shows that fluorinated compounds can exhibit significant anticancer activity. These studies suggest that the structural features of fluorinated compounds, including those related to [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine, could be explored for developing new anticancer therapies (Šimunková et al., 2019).

Environmental and Analytical Chemistry

  • Environmental Analysis: The study of electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and their methoxylated derivatives provides insight into the environmental analysis of halogenated compounds. This research underlines the importance of fluorinated and other halogenated compounds in environmental science, particularly in the detection and analysis of environmental pollutants (Hites, 2008).

properties

IUPAC Name

[3-fluoro-4-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHJHPYOVJOBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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